Cyclobutoic Acid
Description
Historical Context of Cyclobutane (B1203170) Chemistry and Carboxylic Acids
The story of cyclobutoic acid is intertwined with the broader historical development of both cyclobutane chemistry and the understanding of carboxylic acids. The study of cyclic compounds began with the investigation of naturally occurring substances. Early chemists were intrigued by the properties of compounds derived from natural sources, which often contained ring structures. The concept of ring strain was famously introduced by Adolf von Baeyer in 1885, who theorized that the deviation of bond angles in cyclic molecules from the ideal tetrahedral angle of 109.5° would lead to instability. libretexts.org This theory, while later refined, laid the groundwork for understanding the unique reactivity of small rings like cyclopropane (B1198618) and cyclobutane. libretexts.org
The first synthesis of cyclobutane itself was a significant milestone, paving the way for the exploration of its derivatives. orgsyn.org Early methods for preparing cyclobutane derivatives often involved the condensation of dihaloalkanes with malonic esters, followed by hydrolysis and decarboxylation. orgsyn.orggeorganics.sk
In parallel, the history of carboxylic acids dates back to antiquity, with the use of acetic acid in the form of vinegar by prehistoric civilizations. libretexts.orglibretexts.org The Sumerians utilized vinegar as a condiment, preservative, and even an antibiotic. libretexts.orglibretexts.org The isolation of other carboxylic acids, such as citric acid from lemon juice in the 8th century by the alchemist Jabir Ibn Hayyan, further expanded the known landscape of these acidic organic compounds. libretexts.orglibretexts.org The systematic study of carboxylic acids and their characteristic carboxyl group (-COOH) was a cornerstone of the development of organic chemistry in the 19th century. The conversion of carboxylic acids into other functional groups, a reaction with a long and repeatedly "rediscovered" history, highlighted their importance as synthetic intermediates. acs.org
Significance of Small Ring Systems in Organic Synthesis
Small ring systems, particularly those containing three or four atoms, are of immense interest in organic synthesis due to their inherent ring strain. This strain, a combination of angle strain and torsional strain, renders them more reactive than their larger, more stable counterparts like cyclopentane (B165970) and cyclohexane. libretexts.org
Angle Strain: In cyclobutane, the C-C-C bond angles are compressed to approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orglibretexts.org This deviation leads to less effective orbital overlap and weaker C-C bonds, making the ring susceptible to opening reactions. dalalinstitute.com
Torsional Strain: If cyclobutane were planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in significant torsional strain. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation. libretexts.orgdalalinstitute.comsaskoer.ca This non-planar arrangement reduces the eclipsing of adjacent C-H bonds, thereby lowering the torsional strain, albeit with a slight increase in angle strain. libretexts.org
The total ring strain in cyclobutane is approximately 26.4 kcal/mol. This stored energy can be harnessed as a driving force for a variety of chemical transformations, including ring-opening and ring-expansion reactions, providing access to a wide array of more complex molecular architectures. researchgate.net The unique, semi-rigid nature of the cyclobutane ring also allows it to act as a conformational constraint in larger molecules, a property that is particularly valuable in medicinal chemistry. lifechemicals.comnih.gov
Overview of this compound as a Fundamental Scaffold
This compound, also known as cyclobutanecarboxylic acid, serves as a versatile and fundamental scaffold in organic synthesis. georganics.sk Its structure combines the unique reactivity of the cyclobutane ring with the versatile functionality of the carboxylic acid group. This combination allows for a wide range of chemical modifications, making it a valuable starting material for the construction of more complex molecules.
One of the most common synthetic routes to this compound involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid. orgsyn.orgchemicalbook.com Other methods include the oxidative ring contraction of cyclopentanone. georganics.sk
The utility of this compound as a scaffold is evident in its application in the synthesis of pharmaceuticals and materials. For instance, it is a key building block in the synthesis of several approved drugs, including the protease inhibitor boceprevir (B1684563) and the analgesic nalbuphine. georganics.sklifechemicals.com The cyclobutane moiety in these molecules often serves to provide a specific three-dimensional orientation for other functional groups, enhancing their binding to biological targets. lifechemicals.com
In materials science, cyclobutane-containing diacids, which can be derived from this compound, are used to create novel polymers. nih.govund.edu These polymers can exhibit unique properties, such as stress-responsiveness, due to the presence of the strained four-membered ring. lifechemicals.com The derivatization of this compound can lead to a diverse array of compounds with different functional groups, further expanding its applications in medicinal chemistry and drug development. ontosight.ai Recent research has focused on developing new synthetic methods for cyclobutane derivatives, including tandem amidation/Michael addition protocols to create complex β-N-heterocyclic cyclobutane carboximides. chemistryviews.org
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₂ | ontosight.ai |
| Molecular Weight | 100.12 g/mol | chemicalbook.com |
| Melting Point | -7 °C | georganics.sk |
| Boiling Point | 196 °C | georganics.sk |
| Appearance | Colorless liquid | georganics.sk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERNRNDCJFIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864789 | |
| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-20-5 | |
| Record name | Cyclobutoic acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOBUTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KE25F200 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Cyclobutoic Acid and Its Analogues
Classical Decarboxylation Routes for Cyclobutanecarboxylic Acids
The decarboxylation of cyclobutane (B1203170) precursors is a traditional and reliable strategy for producing cyclobutanecarboxylic acid. This approach typically involves the elimination of a carboxyl group from either a dicarboxylic acid or a cyano-substituted carboxylic acid.
Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
A primary and well-documented method for synthesizing cyclobutanecarboxylic acid is the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. This reaction is carried out by heating the dicarboxylic acid, which causes the loss of a molecule of carbon dioxide to form the desired monocarboxylic acid. The process is typically conducted at temperatures ranging from 160 to 170°C. Subsequent distillation of the crude product yields pure cyclobutanecarboxylic acid, with reported yields between 86% and 91%.
The necessary precursor, 1,1-cyclobutanedicarboxylic acid, can be prepared through the hydrolysis of its diethyl ester or from 1-cyano-1-carboxycyclobutane. A common laboratory-scale synthesis of 1,1-cyclobutanedicarboxylic acid starts with the condensation of diethyl malonate with trimethylene bromide (1,3-dibromopropane) using a base such as sodium ethoxide. This is followed by the hydrolysis of the resulting diethyl 1,1-cyclobutanedicarboxylate.
Table 1: Synthesis of Cyclobutanecarboxylic Acid via Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
| Step | Reactant(s) | Conditions | Product(s) | Reported Yield |
| 1 | 1,1-Cyclobutanedicarboxylic acid | Heating at 160–170°C | Cyclobutanecarboxylic acid, Carbon dioxide | 86-91% |
Decarboxylation of 1-Cyano-1-carboxycyclobutane
An alternative decarboxylation pathway to cyclobutanecarboxylic acid utilizes 1-cyano-1-carboxycyclobutane as the starting material. This method involves the decarboxylation of the cyano-substituted acid, which is then followed by the hydrolysis of the resulting cyclobutanecarbonitrile (B1293925) to yield cyclobutanecarboxylic acid. The hydrolysis of the nitrile functional group is generally performed under acidic conditions, for instance, with aqueous hydrochloric acid.
The precursor, 1-cyano-1-carboxycyclobutane, is synthesized by the reaction of trimethylene bromide with ethyl cyanoacetate, followed by the selective hydrolysis of the ester functionality. This route provides a viable alternative to the malonic ester synthesis for accessing the cyclobutane framework.
Cycloaddition Reactions in Cyclobutane Ring Formation
Cycloaddition reactions, especially [2+2] photocycloadditions, offer a potent and direct avenue for constructing the cyclobutane ring, which is the core structure of cyclobutoic acid and its derivatives.
[2+2] Photocycloaddition Strategies for Cyclobutane-Containing Dicarboxylic Acids
The [2+2] photocycloaddition is a photochemical reaction where two alkene-containing molecules combine to form a cyclobutane ring. This strategy is effectively used to synthesize various cyclobutane-containing dicarboxylic acids, which can then be converted into this compound analogues through further chemical modifications. These dicarboxylic acids have gained attention as renewable, biomass-derived alternatives to petroleum-based diacids for applications in polymers and metal-organic materials. For example, biomass-derived molecules like ferulic acid and sorbic acid can undergo [2+2] photocycloaddition to produce novel cyclobutane-containing dicarboxylic acid building blocks. Similarly, cinnamic acid can be used as a starting material to produce cyclobutane dicarboxylic acids via photocycloaddition. The stereochemical and regiochemical outcomes of these cycloadditions can often be directed by the choice of reactants and the specific reaction conditions employed.
Table 2: Examples of [2+2] Photocycloaddition for Dicarboxylic Acid Precursors
| Starting Material(s) | Key Reaction Type | Product Type | Reference |
| Substituted Cinnamic Acids | [2+2] Photocycloaddition | Cyclobutane-1,2-dicarboxylic acids | |
| Furfural-derived acrylic acid | [2+2] Photodimerization | 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid | |
| Sorbic Acid | [2+2] Photocycloaddition | A novel cyclobutane-containing diacid (CBDA-3) | |
| β-trans-Cinnamic Acid | [2+2] Photocycloaddition | cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) |
Photoaddition of Ethylene (B1197577) to Acrylic Acid
A specific and highly efficient example of a [2+2] photocycloaddition for the direct synthesis of cyclobutanecarboxylic acid is the photoaddition of ethylene to acrylic acid. A detailed procedure describes dissolving acrylic acid in a solvent such as dichloromethane, cooling the mixture to a low temperature (e.g., -70 to -50°C), and then introducing ethylene gas. The reaction mixture is subsequently irradiated with a high-pressure mercury lamp. The reaction's progress is monitored using techniques like gas chromatography (GC) until the acrylic acid is fully consumed. After the solvent is removed, the resulting cyclobutanecarboxylic acid is purified by distillation, achieving a high yield of 97%.
Table 3: Synthesis of Cyclobutanecarboxylic Acid via Photoaddition
| Reactants | Conditions | Product | Reported Yield |
| Acrylic Acid, Ethylene | Dichloromethane solvent, -70 to -50°C, UV irradiation | Cyclobutanecarboxylic acid | 97% |
Organometallic Approaches in this compound Synthesis
While classical synthetic methods are well-established, organometallic chemistry provides modern and versatile pathways for the synthesis of this compound and its derivatives. A notable organometallic method involves the use of Grignard reagents. A cyclobutyl Grignard reagent, such as cyclobutylmagnesium bromide, can be prepared by reacting the corresponding halocyclobutane with magnesium metal in an ether solvent. This nucleophilic reagent then reacts with carbon dioxide in a carboxylation reaction. Subsequent acidic workup of the resulting magnesium carboxylate salt yields cyclobutanecarboxylic acid. This method effectively adds a carbon atom to the cyclobutane ring to form the carboxylic acid.
Furthermore, transition-metal catalysis is increasingly being used to construct and functionalize cyclobutane rings. For instance, rhodium-catalyzed reactions have been developed for the synthesis of substituted cyclobutanes. While not always leading directly to the parent this compound, these methods, which can include C-H functionalization or ring-expansion reactions, are powerful tools for creating complex analogues with high selectivity. The ongoing development of catalytic and enantioselective organometallic routes is a promising frontier for the efficient and precise synthesis of this compound and its derivatives.
Carboxylation of Cyclobutyl Grignard Reagents
The synthesis of this compound can be achieved through the carboxylation of a cyclobutyl Grignard reagent. This classic method involves the reaction of an organometallic compound with carbon dioxide to form a carboxylate, which is subsequently protonated to yield the carboxylic acid. The Grignard reagent, cyclobutylmagnesium halide, is typically prepared by reacting a cyclobutyl halide with magnesium metal in an ethereal solvent, such as diethyl ether. acs.orgyoutube.com
Formation of the Grignard Reagent: Cyclobutyl bromide or chloride reacts with magnesium turnings in dry ether to form cyclobutylmagnesium bromide or chloride.
Carboxylation: The prepared Grignard reagent is then reacted with a source of carbon dioxide. youtube.com This is often accomplished by pouring the Grignard solution over solid carbon dioxide (dry ice) or by bubbling gaseous CO2 through the solution. google.com The nucleophilic carbon of the cyclobutyl group attacks the electrophilic carbon of CO2. masterorganicchemistry.com
Acidification: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid (e.g., HCl) to produce this compound. youtube.commasterorganicchemistry.com
This method is a straightforward and well-established route for preparing this compound and its simple analogues. youtube.com The yield of this reaction can sometimes be affected by the reaction conditions, with potential for side reactions if the temperature is not controlled. google.com
Novel Synthetic Routes to Substituted Cyclobutoic Acids
The introduction of fluorine into the cyclobutane ring can significantly alter the physicochemical properties of this compound derivatives. researchgate.net Several synthetic strategies have been developed to access these valuable compounds.
One approach involves the cycloaddition of fluoro-olefins with substituted alkenes. For instance, the reaction of diethyl itaconate with tetrafluoroethylene (B6358150) or trifluorochloroethylene at elevated temperatures yields fluorinated cyclobutane derivatives bearing carboxylic acid ester groups. koreascience.kr These esters can then be hydrolyzed to the corresponding carboxylic acids.
Another strategy commences with a pre-formed cyclobutane ring. For example, 1-(hydroxymethyl)cyclobutanecarboxylate can be used as a starting material to synthesize 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids. researchgate.netnuph.edu.ua This multi-step synthesis involves fluorination of the hydroxyl group (or a derivative thereof) followed by alkaline hydrolysis of the ester to yield the target fluorinated carboxylic acid. researchgate.netnuph.edu.ua This method allows for the preparation of these compounds on a multigram scale. nuph.edu.uanuph.edu.ua
The synthesis of cis- and trans-3-fluoro-3-arylcyclobutanecarboxylic acid derivatives has also been reported, starting from 3-oxocyclobutanecarboxylic acid. researchgate.net This process involves a sequence of reactions including Grignard addition, fluorination, and separation of stereoisomers. researchgate.net
Table 1: Examples of Synthesized Fluorinated Cyclobutanecarboxylic Acid Derivatives
| Compound Name | Starting Material | Key Reagents/Reaction Type | Reference |
| 1-carboxy-2,2,3,3-tetrahalocyclobutaneethanoic acid derivatives | Diethyl itaconate | Tetrafluoroethylene, heat (cycloaddition) | koreascience.kr |
| 1-(Fluoromethyl)cyclobutanecarboxylic acid | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | Mesylation, tetramethylammonium (B1211777) fluoride, hydrolysis | nuph.edu.ua |
| 1-(Difluoromethyl)cyclobutanecarboxylic acid | Ethyl 1-formylcyclobutanecarboxylate | Diethylaminosulfur trifluoride (DAST), hydrolysis | researchgate.netnuph.edu.ua |
| cis/trans-3-Fluoro-3-methylcyclobutanecarboxylic acid | 3-Oxocyclobutanecarboxylic acid | MeMgCl, Deoxofluor | researchgate.net |
3-Oxocyclobutanecarboxylic acid is a key intermediate in the synthesis of various biologically active molecules. lookchem.comgoogle.com Its synthesis often requires multi-step procedures.
One patented method describes the synthesis starting from acetone, bromine, and malononitrile (B47326). google.com This three-step process involves the formation of 1,3-dibromoacetone, followed by reaction with malononitrile to form a dicyanocyclobutanone derivative, which is then hydrolyzed to 3-oxocyclobutanecarboxylic acid. google.com This route reports a final product purity of over 99% and yields ranging from 52% to 68%. google.com
Another approach involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a base like potassium tert-butoxide. google.com The resulting cyclobutane derivative is then subjected to acidic hydrolysis and decarboxylation to afford 3-oxocyclobutanecarboxylic acid. google.com Decarboxylative xanthylation has also been used to create functionalized cyclobutane derivatives from 3-oxocyclobutanecarboxylic acid, highlighting its utility as a building block. nih.gov
These multi-step syntheses, while more complex than direct carboxylation, provide access to functionalized cyclobutane rings that are valuable for further chemical elaboration. lookchem.com
Synthesis of Fluorinated Cyclobutanecarboxylic Acid Derivatives
Enantioselective Synthesis and Stereochemical Control
The creation of chiral this compound derivatives with high enantiomeric purity is a significant challenge in organic synthesis. Asymmetric catalysis offers powerful tools to achieve this goal. While specific methods for the direct asymmetric synthesis of this compound are not extensively detailed, general principles of asymmetric synthesis can be applied.
One strategy involves the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For example, asymmetric [2+2] photocycloadditions, mediated by a chiral cage photoreactor, have been used to construct highly strained spirocyclobutanes with multiple chiral centers. nih.gov This approach demonstrates the potential for creating complex, chiral cyclobutane frameworks that could be precursors to chiral cyclobutoic acids.
Another conceptual approach is the asymmetric functionalization of a pre-existing prochiral cyclobutane derivative. The use of chiral organocatalysts, such as isothioureas, can facilitate the formation of chiral C1 ammonium (B1175870) enolates from carboxylic acid derivatives. nih.gov These enolates can then react with electrophiles to generate α-functionalized chiral products with high enantioselectivity. nih.gov While demonstrated on other systems, this methodology could potentially be adapted for the asymmetric α-functionalization of cyclobutanecarboxylic acid esters.
Three-component coupling reactions using ynoate electrophiles, in the presence of a chiral catalyst, represent another pathway to stereochemically complex cyclic systems. acs.org The goal of such methods is to control the formation of new stereocenters, leading to chiral carboxylic acid derivatives. acs.org
Enzymatic methods provide a green and highly selective alternative for obtaining enantiomerically pure compounds. These biocatalytic approaches can be applied to the chiral resolution of racemic this compound or its derivatives.
Kinetic resolution is a common enzymatic strategy where an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov Hydrolases, such as lipases, are frequently used for the enantioselective hydrolysis of racemic esters. mdpi.com For example, a racemic ester of a this compound derivative could be subjected to hydrolysis by an enzyme like Burkholderia cepacia lipase. mdpi.com The enzyme would selectively hydrolyze one enantiomer to the carboxylic acid, which can then be separated from the unreacted ester of the opposite configuration. mdpi.com
Enzymatic deracemization is a more advanced technique that can theoretically convert a racemate into a single enantiomer with a 100% yield. This can be achieved through processes like cyclic deracemization using alcohol dehydrogenases (ADHs), which involves a reversible oxidation-reduction cycle. nih.gov While specific applications to this compound are not widely reported, the broad utility of enzymes in asymmetric synthesis suggests their applicability to this class of compounds. mdpi.comnih.gov The mild reaction conditions (ambient temperature, neutral pH) and high stereoselectivity make enzymatic strategies highly attractive for producing chiral this compound derivatives. mdpi.com
Reactivity and Reaction Mechanisms of Cyclobutoic Acid
Nucleophilic Acyl Substitution Reactions of the Carboxyl Group
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. pressbooks.pubmasterorganicchemistry.com This two-step addition-elimination mechanism involves an initial attack by a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond to yield the substituted product. libretexts.org The reactivity of cyclobutoic acid in these reactions is comparable to other aliphatic carboxylic acids, with the rate and outcome dependent on the nucleophile and the reaction conditions employed. pressbooks.pub
The conversion of this compound to its corresponding esters is most commonly achieved through Fischer esterification. testbook.comlibretexts.org This equilibrium process involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). testbook.combyjus.com
The mechanism proceeds through several key steps: libretexts.org
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. chemguide.co.ukuobasrah.edu.iq
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. masterorganicchemistry.com
Deprotonation: The catalyst is regenerated by the deprotonation of the resulting ester, yielding the final product.
To drive the equilibrium toward the product side, reaction conditions are often manipulated, for instance, by using a large excess of the alcohol or by removing water as it is formed, often with a Dean-Stark apparatus. libretexts.orgmasterorganicchemistry.com
Table 1: Catalysts and Conditions for Fischer Esterification
| Catalyst | Alcohol Reactant | Typical Conditions | Purpose of Catalyst |
| Concentrated H₂SO₄ | Primary or Secondary Alcohols | Heat, Reflux | Protonates the carbonyl group, activating it for nucleophilic attack. testbook.com |
| HCl (gas) | Methanol, Ethanol | Anhydrous conditions | Acts as a strong acid catalyst to protonate the carbonyl. |
| Lewis Acids (e.g., Sc(OTf)₃) | Various Alcohols | Mild conditions | Coordinates to the carbonyl oxygen to increase electrophilicity. |
| Solid Acid Resins (e.g., Nafion) | Various Alcohols | Heterogeneous catalysis | Provides an easily separable acidic source for protonation. |
The direct reaction of this compound with an amine is generally unfavorable as it results in a simple acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. khanacademy.org To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved through two primary strategies: conversion to a more reactive acyl derivative or the use of coupling agents. libretexts.orgnih.gov
Via Reactive Acyl Derivatives: A common and effective method is the prior conversion of this compound into a highly reactive acyl chloride or acid anhydride (B1165640). These derivatives react rapidly with amines to form the corresponding cyclobutane (B1203170) carboxamide. uomustansiriyah.edu.iqlibretexts.org To prevent the protonation of the amine reactant by the HCl byproduct (in the case of acyl chlorides), a non-nucleophilic base like pyridine (B92270) is typically added to the reaction mixture. khanacademy.org
Using Coupling Agents: Modern synthetic methods often employ coupling agents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. More recently, metal-based catalysts have been developed for the direct condensation of carboxylic acids and amines. For instance, titanium(IV) chloride (TiCl₄) has been shown to be an effective mediator for this transformation, proceeding in pyridine at elevated temperatures. nih.gov Boric acid has also emerged as an environmentally benign catalyst for direct amidation reactions. orgsyn.org
Table 2: Selected Strategies for Amide Formation from Carboxylic Acids
| Method | Activating/Coupling Agent | Amine Reactant | Key Features |
| Acyl Chloride Method | SOCl₂ or (COCl)₂ | Primary/Secondary Amines | Highly reactive intermediate; requires a base (e.g., pyridine) to neutralize HCl byproduct. uomustansiriyah.edu.iqkhanacademy.org |
| Carbodiimide Coupling | DCC, EDC | Primary/Secondary Amines | Forms a reactive O-acylisourea intermediate; produces urea (B33335) byproducts. orgsyn.org |
| Titanium-Mediated Condensation | TiCl₄ | Various Amines | Direct condensation at elevated temperatures; effective for a range of substrates. nih.gov |
| Boric Acid Catalysis | B(OH)₃ | Various Amines | "Green" catalyst; reaction driven by removal of water, often at high temperatures. orgsyn.org |
This compound can be readily converted into its more reactive acyl halide derivatives, particularly cyclobutanecarbonyl chloride. libretexts.org These compounds are valuable synthetic intermediates due to the excellent leaving group ability of the halide ion. masterorganicchemistry.com
The most common reagents for this transformation are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk
Thionyl Chloride (SOCl₂): This is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. masterorganicchemistry.comorgoreview.com The reaction is typically run in the presence of a weak base like pyridine to neutralize the HCl. orgoreview.com The mechanism involves the carboxylic acid attacking the sulfur atom of SOCl₂, followed by the loss of a chloride ion to form a chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. masterorganicchemistry.comorgoreview.com
Phosphorus Halides (PCl₅, PBr₃): Phosphorus pentachloride (PCl₅) reacts with carboxylic acids to yield an acyl chloride, phosphoryl chloride (POCl₃), and HCl. chemguide.co.uk For the synthesis of acyl bromides, phosphorus tribromide (PBr₃) is the analogous reagent. libretexts.orgorgoreview.com
Table 3: Reagents for the Conversion of this compound to Acyl Halides
| Reagent | Product | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | Cyclobutanecarbonyl Chloride | SO₂(g), HCl(g) | Gaseous byproducts simplify purification; often preferred. masterorganicchemistry.comorgoreview.com |
| Phosphorus Pentachloride (PCl₅) | Cyclobutanecarbonyl Chloride | POCl₃, HCl | Both byproducts must be separated from the desired acyl chloride. chemguide.co.uk |
| Phosphorus Tribromide (PBr₃) | Cyclobutanecarbonyl Bromide | H₃PO₃ | Standard method for preparing acyl bromides from carboxylic acids. libretexts.org |
| Oxalyl Chloride ((COCl)₂) | Cyclobutanecarbonyl Chloride | CO(g), CO₂(g), HCl(g) | Reaction is mild and byproducts are gaseous. orgoreview.com |
Amide Formation Strategies
Reactions Involving the Cyclobutane Ring System
The four-membered ring of this compound possesses significant angle and torsional strain, making it more reactive than larger, unstrained cycloalkanes. This inherent strain is a driving force for reactions that can either open the ring to relieve the strain or functionalize the ring while retaining its cyclic structure. nih.govresearchgate.net
The C-H bonds in a cyclobutane ring have greater s-character and are stronger than those in unstrained systems. nih.gov However, the C-C bonds are strained and susceptible to cleavage under specific conditions. Ring-opening reactions of cyclobutane derivatives can be promoted by various catalysts, including Lewis acids. researchgate.net For example, Lewis acid-catalyzed ring-opening of substituted cyclobutanones can lead to the formation of linear, unsaturated ketones. researchgate.net While this compound itself is relatively stable, its derivatives can undergo ring-opening. For instance, photochemical [2+2] cycloadditions can form cyclobutane rings, and the reverse reaction, a retro-cycloaddition, can be induced thermally or photochemically to open the ring. masterorganicchemistry.com Acid-catalyzed ring-opening is also a known process for certain substituted cyclopropanes and cyclobutanes, often proceeding through a carbocation intermediate where ring cleavage relieves strain. beilstein-journals.orgstackexchange.com
Beyond reactions that cleave the ring, methods exist to introduce new functional groups directly onto the cyclobutane core, a process known as C–H functionalization. nih.govmdpi.com This approach is a powerful tool for creating complex molecules from simpler cyclobutane precursors. nih.gov Rhodium(II) catalysts have proven particularly effective for the regio- and stereoselective C–H functionalization of cyclobutanes. nih.gov For example, in the presence of a rhodium catalyst like Rh₂(S-TCPTAD)₄, an arylcyclobutane can react with a diazo compound to selectively introduce a new substituent at a specific carbon on the cyclobutane ring. nih.gov Such methods allow for the modification of the cyclobutane scaffold in this compound derivatives, providing access to a wide array of structurally diverse compounds with potential applications in medicinal chemistry. ontosight.aiontosight.ai
Derivatization Strategies for Cyclobutoic Acid and Its Analogues
Functionalization of the Carboxyl Moiety
The carboxylic acid group is a versatile handle for a wide range of chemical transformations. These modifications are crucial for creating esters, amides, and other derivatives that can act as prodrugs, alter solubility, or serve as intermediates for more complex syntheses. thieme.decolostate.edu
Silylation is a common method for protecting the carboxylic acid group or for creating volatile derivatives suitable for gas chromatography (GC) analysis. colostate.edu This process involves replacing the acidic proton of the carboxyl group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS).
Key Research Findings:
Reagents and Methods: A variety of silylating agents can be employed. Universal methods often involve reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). chromforum.org Another effective technique involves using azidotrimethylsilane (B126382) (Me₃SiN₃) under phase transfer catalysis conditions, which can lead to yields of up to 100% for trimethylsilyl esters. researchgate.net
Applications: The primary use of silylation in this context is to increase the volatility and thermal stability of cyclobutoic acid for analytical purposes, such as GC-mass spectrometry. The high polarity and low volatility of underivatized carboxylic acids can otherwise lead to poor chromatographic performance with broad, asymmetrical peaks. colostate.edu
| Reagent | Silyl Group | Method | Reference |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | Standard silylation for GC analysis | chromforum.org |
| Azidotrimethylsilane (Me₃SiN₃) / CsF / 18-crown-6 | Trimethylsilyl (TMS) | Phase Transfer Catalysis | researchgate.net |
Converting this compound into its corresponding esters is a fundamental derivatization strategy. Esters are widespread in nature and are used as solvents, fragrances, and crucial intermediates in chemical manufacturing. utripoli.edu.ly Two primary methods for ester synthesis from carboxylic acids are Fischer esterification and alkylation. pressbooks.pub
Key Research Findings:
Fischer Esterification: This classic method involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. utripoli.edu.ly The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent. pressbooks.publibretexts.org
Alkylation of Carboxylate Salts: An alternative route involves first deprotonating the carboxylic acid with a base (e.g., sodium hydroxide) to form the cyclobutanoate salt. This carboxylate anion then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the ester. pressbooks.publibretexts.org
Reagents for Methylation: For the specific formation of methyl esters, trimethylsilyldiazomethane (B103560) has been used as a less explosive alternative to diazomethane, reacting quickly under neutral conditions.
| Method | Reagents | Description | Reference |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed reaction between a carboxylic acid and an alcohol. | utripoli.edu.ly |
| Alkylation | Base (e.g., NaOH), Alkyl Halide (e.g., CH₃I) | Two-step process involving deprotonation followed by SN2 attack. | libretexts.org |
| Methylation | Trimethylsilyldiazomethane | Fast reaction under neutral conditions for forming methyl esters. |
The carboxyl group can be condensed with various nitrogen-containing compounds to form heterocyclic derivatives. These structures are of significant interest in medicinal chemistry and can serve as building blocks for peptidomimetics and other complex molecules. chemistryviews.org
Key Research Findings:
Oxazolines and Benzoxazoles: Nitrogen-containing heterocycles can be synthesized through the high-temperature condensation of carboxylic acids with reagents like 2-amino-2-methyl-1-propanol (B13486) to form 2-substituted 4,4-dimethyloxazolines, or with 2-aminophenol (B121084) to yield 2-substituted benzoxazoles. colostate.edu
β-N-Heterocyclic Cyclobutane (B1203170) Carboximides: A tandem amidation/Michael addition protocol has been developed using cyclobutene-1-carboxylic acid and benzoxazol-2(3H)-one derivatives. This reaction yields β-N-heterocyclic cyclobutane carboximides, which are useful intermediates that can react with various nucleophiles to create a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives. chemistryviews.org
| Derivative Class | Reagents | Key Features | Reference |
| Oxazolines | 2-amino-2-methyl-1-propanol | High-temperature condensation | colostate.edu |
| Benzoxazoles | 2-aminophenol | High-temperature condensation | colostate.edu |
| β-N-Heterocyclic Carboximides | Benzoxazol-2(3H)-one, DMAP | Tandem amidation/Michael addition; produces trans isomers | chemistryviews.org |
Alkylation and Ester Formation
Derivatization of the Cyclobutane Ring
Modifying the cyclobutane ring itself offers a pathway to introduce new functionalities, alter the molecule's three-dimensional shape, and create unique scaffolds for drug discovery. nih.gov This is often more challenging than carboxyl group functionalization due to the relative inertness of C-H bonds and the inherent strain of the four-membered ring. libretexts.orgnih.gov
Introducing atoms other than carbon (heteroatoms) or various functional groups directly onto the cyclobutane ring can dramatically alter the compound's properties. britannica.com
Key Research Findings:
C-H Functionalization: Recent advances have enabled the direct, site-selective functionalization of C-H bonds on the cyclobutane ring. A palladium-catalyzed method allows for the transannular γ-arylation of cyclobutane carboxylic acids, overriding the more commonly observed β-C-H activation. This provides a direct route to arylated cyclobutane derivatives. nih.govnih.gov
Halogenation: Free radical chlorination of cyclobutanecarboxylic acid is a method to introduce halogen atoms onto the ring, leading to various monochlorocyclobutanecarboxylic acid isomers. caltech.edu
Introduction of Oxygen: The cyclobutane ring can be modified to include oxygen as a heteroatom, forming related four-membered ring structures like oxetanes (one oxygen atom) and 1,2-dioxetanes (two oxygen atoms). mdpi.com The presence of the heteroatom increases ring strain compared to the parent cyclobutane. mdpi.com
| Modification Type | Method/Reagents | Group/Heteroatom Introduced | Reference |
| C-H Arylation | Palladium Catalysis, Quinuclidine-pyridone ligands | Aryl group at the γ-position | nih.govnih.gov |
| Halogenation | Free Radical Chlorination | Chlorine atom | caltech.edu |
| Oxygen Introduction | Various (e.g., photochemical) | Oxygen (forms oxetanes, dioxetanes) | mdpi.com |
The cyclobutane ring is not flat; it adopts a puckered conformation to alleviate some of its inherent ring strain. libretexts.org The stereochemical arrangement of substituents on this puckered ring is critical for its biological activity. ontosight.ai Controlling this stereochemistry is a key goal in the synthesis of cyclobutane derivatives.
Key Research Findings:
Stereospecific Synthesis: Synthetic strategies can be designed to produce specific stereoisomers. For example, the tandem amidation/aza-Michael addition protocol used to form β-N-heterocyclic cyclobutane carboximides selectively yields derivatives with a trans stereochemical arrangement. chemistryviews.org
Conformational Control: The crystal structure of trans-1,3-cyclobutanedicarboxylic acid shows that the cyclobutane ring can be planar in some solid-state structures, while in other isomers, it is puckered with a dihedral angle around 150°. researchgate.net This demonstrates that substituent effects and crystal packing can influence the ring's conformation.
Electrocyclic Reactions: The stereochemistry of substituents can be controlled through stereospecific reactions. For instance, the electrocyclic ring-opening of a substituted cyclobutene (B1205218) is highly predictable. Heating cis-3,4-dimethylcyclobutene gives a trans,cis diene, while heating the trans isomer gives a trans,trans diene. This illustrates how the stereochemistry of the starting material dictates the stereochemistry of the product in certain ring-opening and closing reactions. masterorganicchemistry.com
Introduction of Heteroatoms and Functional Groups onto the Ring
Advanced Derivatization for Analytical Applications
The analysis of this compound, a member of the short-chain fatty acid (SCFA) family, presents significant analytical challenges due to its inherent physicochemical properties. frontiersin.org These properties include high polarity, high volatility, and often poor ionization efficiency in mass spectrometry, which can complicate accurate quantification in complex biological matrices. frontiersin.orgnih.govnih.gov To overcome these limitations, advanced derivatization strategies are employed to chemically modify the carboxylic acid group. nih.govmdpi.com This process converts the analyte into a less polar, more volatile, and more easily detectable derivative, thereby enhancing its performance in chromatographic separation and spectroscopic detection. mdpi.comcolostate.edu
Strategies for Enhanced Spectroscopic and Chromatographic Detection
Derivatization is a critical step in the analysis of SCFAs like this compound, as it renders these molecules more amenable to common analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC). frontiersin.orgmdpi.com The primary goals of derivatization are to improve chromatographic behavior (e.g., peak shape, retention), increase thermal stability for GC analysis, and enhance detection sensitivity and selectivity. rsc.orgnih.gov
For Gas Chromatography-Mass Spectrometry (GC-MS) , derivatization is essential to increase the volatility and thermal stability of this compound. mdpi.com Common approaches include silylation and alkylation. colostate.edu
Silylation: Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogen of the carboxylic acid with a silyl group. nih.govcolostate.edu This method is effective for creating volatile and thermally stable derivatives suitable for GC analysis. mdpi.com
Alkylation/Esterification: This involves converting the carboxylic acid into an ester. Reagents such as pentafluorobenzyl bromide (PFBBr) and benzyl (B1604629) chloroformate (BCF) are employed. rsc.orgrsc.org PFBBr derivatization, for instance, improves peak shapes and allows for highly sensitive and selective detection using GC coupled with tandem mass spectrometry (GC-MS/MS). rsc.org 4-t-butylbenzyl bromide has also been used, creating derivatives that yield intense characteristic ions in MS analysis. d-nb.info
For Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization aims to improve retention on reversed-phase columns and enhance ionization efficiency. nih.govdiva-portal.org
Amidation/Tagging: Reagents containing a chromophore, fluorophore, or a permanently charged group are used. 3-Nitrophenylhydrazine (3-NPH) is a widely used reagent that reacts with carboxylic acids in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). diva-portal.orgkuleuven.beshimadzu.com This derivatization improves chromatographic separation on C18 columns and enhances detection. diva-portal.orgshimadzu.com Another approach uses Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) bromide (TMPP) to introduce a positively charged phosphonium (B103445) group, allowing for highly sensitive analysis in positive ion ESI-MS/MS. nih.gov Derivatization with N-(4-aminophenyl)piperidine has been shown to increase sensitivity by over 100-fold by enhancing proton affinity for positive mode ESI. nsf.gov
The selection of a derivatization strategy depends on the analytical platform, the sample matrix, and the specific requirements for sensitivity and selectivity. frontiersin.org
Table 1: Selected Derivatization Reagents for Enhanced Detection of Carboxylic Acids This table is interactive. Users can sort columns by clicking on the headers.
| Reagent | Analytical Technique | Key Improvement(s) | Citation(s) |
| N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) | GC-MS | Increases volatility and thermal stability. | mdpi.com, nih.gov |
| Benzyl chloroformate (BCF) | GC-MS | Enhances sensitivity, achieving low limits of detection (LOD). | rsc.org |
| Pentafluorobenzyl bromide (PFBBr) | GC-MS/MS | Improves peak shape, increases GC retention, and offers high sensitivity with Multiple Reaction Monitoring (MRM). | rsc.org |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS | Improves retention on reversed-phase columns and allows simultaneous analysis of multiple acids. | diva-portal.org, kuleuven.be, shimadzu.com |
| N-(4-aminophenyl)piperidine | SFC-MS, LC-MS | Significantly enhances proton affinity, allowing for sensitive detection in positive ionization mode. | nsf.gov |
Isotopic Labeling in Derivatization for Mass Spectrometry
Isotopic labeling is a powerful derivatization technique used in mass spectrometry for accurate quantification and to overcome matrix effects, which can suppress or enhance the analyte signal unpredictably. nih.govbenthamdirect.com This strategy involves using a derivatizing reagent that exists in two or more isotopic forms, typically a "light" (containing naturally abundant isotopes like ¹²C, ¹H) and a "heavy" (containing stable heavy isotopes like ¹³C, ²H/D). nih.govacs.org
The core principle involves derivatizing the sample of interest with one isotopic form (e.g., "light") and an internal standard or a comparator sample with another form (e.g., "heavy"). nih.govmdpi.com The samples are then mixed and analyzed together in a single LC-MS run. mdpi.com The "light" and "heavy" derivatives of this compound will be chemically identical, so they co-elute from the chromatography column and experience the same matrix effects. benthamdirect.com However, they are easily distinguished by the mass spectrometer due to their mass difference. nih.gov The ratio of their peak intensities provides a highly accurate measure of relative or absolute quantification. acs.org
Several isotopic labeling reagents have been developed for carboxylic acids:
Isotope-Coded p-Dimethylaminophenacyl (DmPA) Bromide: This reagent can be synthesized with ¹²C ("light") and ¹³C ("heavy") isotopes. It not only provides a tag for accurate quantification but also improves chromatographic retention and enhances electrospray ionization (ESI) efficiency by several orders of magnitude. nih.govacs.orgcapes.gov.br
Isotope-Labeled Benzofurazan Reagents: An example is the deuterium-labeled 7-(N,N-dimethylaminosulfonyl)-4-(aminoethyl)piperazino-2,1,3-benzoxadiazole (d6) [DBD-PZ-NH2 (D)]. The stable isotope-labeled derivative can be used as an internal standard for accurate quantification of the corresponding "light" derivative of the analyte. nih.gov
Isotopic Cholamine Reagents: Multiplexed analysis can be performed using three or more isotopic forms of a reagent, such as cholamine-d₀ ("light"), cholamine-d₃ ("medium"), and cholamine-d₉ ("heavy"). mdpi.com This allows for the simultaneous comparison of multiple samples, increasing throughput. mdpi.com
An alternative approach is to use stable isotope-labeled analytes (e.g., ¹³C or D-labeled this compound) as internal standards. lipidmaps.org These standards are added to the sample before any preparation or derivatization steps, allowing them to account for variability in extraction efficiency and derivatization yield. lipidmaps.org
Table 2: Examples of Isotopic Labeling Strategies for Carboxylic Acid Analysis via Mass Spectrometry This table is interactive. Users can sort columns by clicking on the headers.
| Labeling Strategy/Reagent | Isotopic Label | Analytical Technique | Application/Advantage | Citation(s) |
| p-Dimethylaminophenacyl (DmPA) Bromide | ¹²C / ¹³C | LC-MS | Accurate quantification, improved chromatography, and enhanced ESI efficiency. | nih.gov, acs.org |
| DBD-PZ-NH₂ | d₀ / d₆ (Deuterium) | LC-MS | Creates stable isotope-labeled derivatives for use as internal standards in accurate quantification. | nih.gov |
| Cholamine | d₀ / d₃ / d₉ (Deuterium) | LC-ESI-MS | Enables multiplexed analysis for relative quantification of three or more samples simultaneously. | mdpi.com |
| Stable Isotope-Labeled Analytes | ¹³C, D | LC-MS/MS | Used as internal standards to control for the entire sample preparation and derivatization process. | lipidmaps.org |
Computational Chemistry and Theoretical Studies of Cyclobutoic Acid
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical calculations offer a powerful lens through which to examine the fundamental characteristics of cyclobutoic acid at the atomic and electronic levels.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate calculation of molecular properties. For carboxylic acids, these methods are employed to determine optimized geometries, vibrational frequencies, and electronic properties. acs.orggoogle.com In the context of this compound, DFT calculations, often using functionals like B3LYP, are utilized to predict its structure and energetics. nih.govmdpi.commdpi.com Ab initio methods, while computationally more intensive, can provide benchmark-quality results for smaller systems and are used to validate DFT findings. acs.org
These computational approaches have been successfully applied to a wide range of organic molecules to predict properties such as NMR chemical shifts with a high degree of accuracy, often in conjunction with experimental data. nih.govmdpi.commdpi.comnih.govrsc.org For instance, the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is a standard protocol for calculating NMR shielding tensors. nih.govrsc.org
Computational studies on cyclobutanecarboxylic acid have explored the potential energy surface related to the conformation of the ring and the orientation of the carboxyl group. These studies indicate the existence of multiple stable conformers that can readily interconvert. vmou.ac.in The specific conformation can impact the molecule's physical and chemical properties.
Application of DFT and Ab Initio Methods
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques extend the insights from quantum mechanics to predict spectroscopic features and understand intermolecular forces.
Computational methods are invaluable for interpreting and predicting experimental spectra. The vibrational spectrum of this compound has been studied in detail, with tentative assignments made for its infrared and Raman spectra. dtic.mildtic.mil These assignments are often supported by DFT calculations, which can predict vibrational frequencies and intensities. researchgate.netresearchgate.netrsc.org Isotopic substitution studies, for example with deuterium, coupled with computational analysis, have revealed significant vibrational coupling between the carboxylic acid group and the cyclobutane (B1203170) ring. dtic.mil
Below is a table summarizing some of the key observed and calculated vibrational frequencies for cyclobutanecarboxylic acid.
| Vibrational Mode | Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| O-H stretch | ~3000 (broad) | - | Hydrogen-bonded dimer |
| C=O stretch | 1705 | - | Carboxylic acid dimer |
| CH₂ stretch (asymmetric) | 2994 | - | Cyclobutane ring |
| CH₂ stretch (symmetric) | 2940 | - | Cyclobutane ring |
| Ring Puckering | ~200 | - | Cyclobutane ring vibration |
Note: The presented values are approximate and can vary based on the experimental conditions and computational methods used. The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimer form. dtic.mildtic.mil
Furthermore, the prediction of NMR chemical shifts for protons and carbons in molecules like this compound can be achieved with high accuracy using DFT calculations. nih.govmdpi.commdpi.comrsc.org
Study of Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state and in concentrated solutions, carboxylic acids like this compound tend to form hydrogen-bonded dimers. dtic.mildtic.mil This dimerization significantly influences their physical properties, such as boiling point and solubility. The hydrogen bonds form between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of another.
Computational studies can model these hydrogen-bonding interactions, providing information on their strength and geometry. The vibrational spectra of cyclobutanecarboxylic acid in the crystalline state are best interpreted in terms of a hydrogen-bonded dimer with a center of symmetry. dtic.mildtic.mil
Theoretical Prediction of Reactivity and Mechanistic Insights
Computational chemistry can be used to explore the reactivity of molecules and elucidate reaction mechanisms. While specific, in-depth theoretical studies on the reaction mechanisms of this compound are not extensively documented in the provided search results, general principles of organic reaction mechanisms can be applied. vmou.ac.innumberanalytics.compressbooks.pub
For instance, the transformation of cyclobutanecarboxylic acid into other functional groups, such as cyclobutylamine, involves well-established reaction pathways. vmou.ac.in Computational studies can provide valuable insights into the transition states and energy barriers of such reactions, helping to predict the feasibility and outcome of chemical transformations. researchgate.netwayne.edu The principles of orbital symmetry, as described by the Woodward-Hoffmann rules, can be computationally modeled to predict the outcomes of pericyclic reactions involving the cyclobutane ring. vmou.ac.in
pKa Value Calculations and Acid-Base Properties
The acid dissociation constant (pKa) is a fundamental descriptor of a compound's acidity in solution. For this compound, the pKa value governs its protonation state and, consequently, its reactivity and solubility in aqueous environments. Computational chemistry provides powerful tools to predict pKa values, offering insights that complement experimental measurements, which can sometimes be challenging. kyushu-u.ac.jpua.edu
Theoretical pKa calculations are most commonly approached by determining the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution. mdpi.com The fundamental relationship is given by the equation:
pKa = ΔG / (2.303 * RT)
where R is the universal gas constant and T is the absolute temperature. ua.edu The primary challenge lies in accurately calculating the Gibbs free energy of the species involved in the equilibrium:
HA(aq) ⇌ H+(aq) + A-(aq)
To model this, computational chemists often employ a thermodynamic cycle that separates the process into gas-phase and solvation components. The calculation typically involves quantum mechanical methods, such as Density Functional Theory (DFT), to determine the energies of the acid (HA) and its conjugate base (A⁻) in the gas phase. mdpi.comfrontiersin.org A specific functional and basis set, for example, the 6-311+G(d,p) basis set, is chosen for these calculations. frontiersin.org
The significant influence of the solvent (typically water) is accounted for using solvation models. mdpi.com Continuum solvation models, such as the Conductor-like Screening Model (COSMO) or the Conductor-like Polarizable Continuum Model (CPCM), are frequently used to calculate the free energy of solvation for each species. frontiersin.orgscm.com These models treat the solvent as a continuous medium with a defined dielectric constant, simplifying the calculation while capturing the bulk electrostatic effects of solvation.
ΔG*diss = G(A⁻) - G(HA) + G(H₃O⁺) - G(H₂O) scm.com
To enhance accuracy, calculated ΔG values are often correlated with experimental pKa values for a series of known compounds, creating a linear relationship that can correct for systematic errors inherent in the computational method. kyushu-u.ac.jpscm.com Although specific computational studies detailing the pKa of this compound are not widely published, the established methodologies for carboxylic acids provide a robust framework for its theoretical determination.
Table 1: Components of a Typical Computational pKa Calculation
The following table illustrates the conceptual data involved in the computational determination of a carboxylic acid's pKa value based on the Gibbs free energy of dissociation.
| Component | Description | Role in Calculation |
| G(HA) | The calculated Gibbs free energy of the protonated acid (this compound) in the aqueous phase. | Represents the initial state energy of the acid. |
| G(A⁻) | The calculated Gibbs free energy of the deprotonated conjugate base (Cyclobutanoate) in the aqueous phase. | Represents the final state energy of the conjugate base. |
| G(H₃O⁺) | The calculated Gibbs free energy of the hydronium ion in the aqueous phase. | Represents the energy of the proton in its solvated form. |
| G(H₂O) | The calculated Gibbs free energy of a water molecule in the bulk solvent. | Serves as a reference for the proton transfer reaction. |
| ΔG*diss | The standard Gibbs free energy change for the dissociation reaction, calculated from the components above. | The primary calculated value used to determine the pKa. scm.com |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for detailed analysis of reaction pathways, intermediates, and transition states. For this compound, theoretical studies can elucidate the mechanisms of its characteristic reactions, such as deprotonation and potential decomposition pathways.
Deprotonation and Proton Transfer: The fundamental acid-base reaction of this compound is a proton transfer. masterorganicchemistry.com Computational modeling can define the transition state for this process, which is the point of maximum energy along the reaction coordinate between the acid and its conjugate base. nih.gov The structure and energy of this transition state determine the activation barrier for the reaction. The nature of the transition state for carboxylic acid deprotonation can be probed using linear free energy relationships, which correlate activation energies with the acid's properties. For proton transfer reactions, the transition state is often characterized by an elongated O-H bond and a partial bond forming between the proton and the incoming base (e.g., a water molecule). masterorganicchemistry.comnih.gov
Decomposition Pathways: Theoretical analysis can also predict reaction pathways under specific conditions. A study on cyclopentane (B165970) carboxylic acid, a close structural analog of this compound, investigated its decomposition in subcritical methanol. icm.edu.pl This research provides a model for how this compound might behave under similar conditions. The study found that the reduction of the total acid number (TAN) followed first-order kinetics, and it identified the activation energy and key decomposition products. icm.edu.pl Such analysis is crucial for understanding the stability and reactivity of the molecule at elevated temperatures and pressures. The transition states for these more complex reactions involve the breaking and forming of multiple bonds, and their computational modeling can reveal whether the mechanism is concerted or stepwise.
Table 2: Kinetic and Product Analysis of Cyclopentane Carboxylic Acid Decomposition
This table summarizes findings from a study on cyclopentane carboxylic acid, a model compound for naphthenic acids like this compound. The data illustrates the type of information gained from reaction pathway analysis. icm.edu.pl
| Parameter | Finding | Significance |
| Reaction Model | First-order kinetics | Indicates the reaction rate is directly proportional to the concentration of the carboxylic acid. |
| Activation Energy (Ea) | 13.97 kcal/mol | Defines the energy barrier that must be overcome for the decomposition reaction to occur. |
| Pre-exponential Factor (A) | 174.21 s⁻¹ | Relates to the frequency of molecular collisions in the correct orientation for a reaction. |
| Identified Products | Cyclopentane, Formaldehyde, Methyl acetate, 3-Pentanol | Reveals the specific chemical transformations occurring during the decomposition pathway. |
Applications of Cyclobutoic Acid in Advanced Chemical Synthesis Research
Cyclobutoic Acid as a Key Intermediate in Complex Molecule Construction
The rigid, three-dimensional nature of the cyclobutane (B1203170) ring makes this compound an important intermediate in the synthesis of intricate molecular architectures. Its use as a foundational element allows chemists to introduce conformational constraints and build complex polycyclic frameworks that are otherwise difficult to access.
The cyclobutane unit, often derived from precursors like this compound, is a fundamental component in the architecture of various bridged and polycyclic systems. While direct elaboration of this compound is one route, the construction of the cyclobutane ring via methods like [2+2] cycloaddition is a common strategy to create these complex scaffolds. nih.gov These reactions are pivotal for assembling sp³-rich, cyclobutane-fused structures that are of significant interest in drug discovery programs. nih.gov For instance, visible-light photocatalysis has enabled the intramolecular dearomative [2+2] cycloaddition of indoles with alkynes, yielding cyclobutene-fused indolizidines, which can be subsequently hydrogenated to the corresponding cyclobutane-fused systems. nih.gov
The synthesis of complex, densely functionalized cyclobutane building blocks can be achieved through photosensitized [2+2] cycloaddition using vinyl boronate esters, providing scaffolds suitable for rapid diversification. nih.gov The resulting cyclobutane ring, with its inherent strain and defined stereochemistry, is a cornerstone for building bridged bicyclic systems and other polycyclic compounds. google.comrsc.org The incorporation of the cyclobutane core into polymers derived from biomass has also been explored, creating materials with unique mechanical properties due to the strained ring integrated into the polymer backbone. google.com
This compound derivatives are instrumental in the synthesis of constrained amino acid analogues, which are crucial tools in peptidomimetics for designing peptides with specific secondary structures. The cyclobutane ring restricts the conformational freedom of the amino acid side chain, providing valuable insights into peptide-receptor interactions.
A notable application is the synthesis of cyclobutane serine analogues (c4Ser). ontosight.aibiosynth.com Researchers have developed a thermal [2+2] cycloaddition that creates a substituted cyclobutane skeleton, which is then converted into the desired amino acid derivatives. ontosight.aibiosynth.com This approach successfully produced two pairs of stereoisomers of the 2-hydroxycyclobutane-α-amino acid serine analogue. ontosight.ai Similarly, conformationally restricted analogues of the antibiotic furanomycin (B1674273) have been synthesized featuring a cis-fused cyclobutane and tetrahydrofuran (B95107) core. researchgate.net This was achieved via a formal [2+2] cycloaddition promoted by methylaluminoxane (B55162) (MAO). researchgate.net
The significance of such analogues is underscored by the preparation of χ1,χ2-constrained cyclobutane-derived versions of basic amino acids like arginine, lysine, and ornithine, which have been successfully incorporated into antimicrobial peptides. researchgate.net
| Precursor(s) | Reaction Type | Resulting Analogue | Research Focus | Citation(s) |
| 2-Acylaminoacrylates | Thermal [2+2] cycloaddition | 2-Hydroxycyclobutane-α-amino acid serine analogue (c4Ser) | Filling a knowledge gap in restricted amino acids by creating serine analogues with a cyclobutane skeleton. | ontosight.ai, biosynth.com |
| 2-(Acylamino)acrylates and 2,3-dihydrofuran | Formal [2+2] cycloaddition (MAO promoted) | Furanomycin analogues with a 2-oxabicyclo[3.2.0]heptane core | Synthesis of conformationally restricted α-amino acid analogues of a natural antibiotic. | , researchgate.net |
| Protected cyclobutane derivatives | Multi-step synthesis | χ1,χ2-constrained analogues of Arginine, Lysine, Ornithine | Development of conformationally restricted basic amino acids for incorporation into bioactive peptides. | researchgate.net |
Building Block for Bridged and Polycyclic Systems
Precursor to Bioactive Cyclobutane-Containing Scaffolds
The cyclobutane moiety is a privileged structure in medicinal chemistry. Its incorporation into molecules can enhance metabolic stability and binding specificity. this compound serves as a key starting material for a variety of bioactive scaffolds, including enzyme inhibitors and novel materials derived from renewable resources.
Derivatives of this compound have been identified as promising inhibitors for several classes of enzymes. The rigid cyclobutane ring helps to orient functional groups in a precise manner for optimal interaction with an enzyme's active site.
Studies have shown that this compound itself is a competitive inhibitor of proline dehydrogenase (PRODH), an enzyme implicated in cancer cell metabolism. nih.gov Although its inhibition constant is modest compared to other proline-like compounds, its binding mode provides valuable structural information for designing more potent inhibitors. nih.gov Furthermore, derivatives such as 3-(dimethylamino)cyclobutane-1-carboxylic acid have shown promise as inhibitors of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are involved in hormone-dependent cancers. Other research has pointed to this compound derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. ontosight.ai Cyclobutanecarboxylic acid anhydride (B1165640) has also been identified as a beta-lactamase inhibitor. biosynth.com
In the field of chemical probes, cyclobutane cores are used to create stable photoaffinity labeling (PAL) tags. A cyclobutane diazirine alkyne tag, PALBOX, was designed to overcome issues of chirality and reactivity found in other scaffolds, showing reduced background labeling in cells and proving useful for mapping small molecule-protein interactions. nih.gov
| Enzyme Target | Cyclobutane Derivative | Research Finding | Citation(s) |
| Proline Dehydrogenase (PRODH) | Cyclobutanecarboxylic acid | Acts as a competitive inhibitor, binding in the proline substrate site. | nih.gov |
| Aldehyde-Ketone Reductases (AKR1C1, AKR1C3) | 3-(Dimethylamino)cyclobutane-1-carboxylic acid derivatives | Showed significant growth inhibition in cancer cell lines, suggesting potential for targeted therapies. | |
| Cyclooxygenase (COX) | This compound | Identified as a potential inhibitor of COX enzymes involved in inflammation. | ontosight.ai |
| Beta-lactamase | Cyclobutanecarboxylic acid anhydride | Shown to be an inhibitor of this enzyme class, relevant for antibacterial applications. | biosynth.com |
In the quest for sustainable chemistry, researchers are turning to biomass as a feedstock for valuable chemicals. Cyclobutane-containing dicarboxylic acids have been successfully synthesized from biomass-derived platform molecules, demonstrating a green route to these important monomers.
One prominent example involves the synthesis of rctt-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2) from furfural (B47365) and malonic acid, both of which can be sourced from biomass. researchgate.net This cyclobutane derivative has been used as a polytopic ligand to create green metal-organic materials. researchgate.net Another approach utilizes a [2+2] photocycloaddition reaction to convert biomass-derived acids into cyclobutane structures. Sorbic acid has been used to synthesize a novel cyclobutane-containing diacid building block (CBDA-3), which shows excellent thermal stability and potential as a sustainable alternative to petroleum-derived diacids for polymer synthesis. nih.gov Similarly, cinnamic acid and 2-furanacrylic acid, which can be obtained from sources like corn cobs and sugarcane bagasse, are used to produce cyclobutane dicarboxylic acids via photocyclization. researchgate.net These bio-based cyclobutane monomers are being used to create a new generation of sustainable polyesters and polyamides. und.educhemrxiv.orgrsc.org
Development of Enzyme Inhibitors and Probes
Stereochemically Defined this compound Derivatives in Chiral Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceuticals. Stereochemically defined derivatives of this compound are valuable chiral building blocks and have been utilized in asymmetric synthesis to control the formation of new stereocenters. jagiellonskiecentruminnowacji.plresearchgate.net
Significant progress has been made in the asymmetric construction of chiral cyclobutane rings. rsc.org One successful strategy is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters. rsc.org This method, employing chiral diene ligands, allows for the highly diastereo- and enantioselective synthesis of chiral cyclobutanes. rsc.org The choice of ligand was found to have a dramatic effect on the diastereoselectivity of the reaction. rsc.org
The development of synthetic routes to enantiopure cyclobutane β-amino acids has also been a focus. researchgate.net These chiral scaffolds can be selectively transformed into polyfunctional platforms suitable for creating complex molecules through methods like peptide coupling and click chemistry. researchgate.net Tandem protocols, such as a base-catalyzed amidation/aza-Michael addition, have been developed to synthesize trans-β-N-heterocyclic cyclobutane carboximide derivatives, which are versatile intermediates for further chiral transformations. chemistryviews.org These advanced catalytic methods provide access to a broad array of stereodefined, drug-like complex molecular scaffolds from readily available starting materials. nih.govfrontiersin.orgnih.gov
Advanced Characterization Techniques for Cyclobutoic Acid and Its Derivatives in Research
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopy offers a powerful lens through which the three-dimensional structure and electronic properties of cyclobutoic acid derivatives can be examined in detail.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. leibniz-fmp.de For complex structures like this compound derivatives, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of atoms. fiveable.menih.gov However, advanced two-dimensional (2D) NMR techniques are often indispensable for unambiguous stereochemical assignments. ipb.ptslideshare.net
Key 2D NMR Techniques:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. slideshare.net This is crucial for tracing the connectivity within the cyclobutane (B1203170) ring and its substituents.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. ipb.pt They provide a direct link between the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptnih.gov It is particularly valuable for identifying quaternary carbons and piecing together different fragments of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry as they identify protons that are close in space, irrespective of their bonding connectivity. columbia.edu The intensity of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the protons, providing critical information for assigning relative configurations (cis/trans) of substituents on the cyclobutane ring. columbia.eduucl.ac.uklibretexts.org For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment. columbia.edu
Research Findings:
In the study of various cyclobutane derivatives, 2D NMR techniques have been instrumental. For instance, detailed ¹H and ¹³C 2D NMR spectroscopy, including COSY, HMQC, and HMBC, was used to confirm the formation of two different diphenyl dispiro cyclobutane derivatives from the spontaneous cycloaddition of 2-benzyl-5-benzylidenecyclopentanone. nih.gov Similarly, the structures of photocycloaddition products containing a cyclobutane ring were investigated using a combination of mass spectrometry and ¹H, ¹³C, and 2D-NMR techniques. american.edu Furthermore, 2D NMR spectroscopy and J-coupling constant analysis were successfully applied to determine the cis-syn and trans-syn geometry of cyclobutane-type thymine (B56734) dimers. nih.gov
Table 1: Application of Advanced NMR Techniques for this compound Derivatives
| NMR Technique | Information Provided | Application in this compound Derivatives |
|---|---|---|
| COSY | ¹H-¹H bond connectivity | Mapping proton network within the cyclobutane ring and substituents. |
| HSQC/HMQC | Direct ¹H-¹³C correlations | Assigning carbon signals based on attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishing connectivity across quaternary carbons and functional groups. |
| NOESY/ROESY | Through-space ¹H-¹H proximity | Determining relative stereochemistry (cis/trans) of substituents. columbia.eduucl.ac.uklibretexts.org |
For this compound, the carboxylic acid group presents highly characteristic vibrational bands. The O-H stretch of the carboxyl group appears as a very broad absorption in the IR spectrum, typically in the range of 2500–3300 cm⁻¹. openstax.org The carbonyl (C=O) stretch gives a strong absorption between 1710 and 1760 cm⁻¹. openstax.org The exact position depends on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimeric form absorbing at a lower frequency (around 1710 cm⁻¹). openstax.org
The vibrations of the cyclobutane ring itself also give rise to specific signals in the IR and Raman spectra. researchgate.netacs.orgdntb.gov.ua A complete vibrational analysis of cyclobutanecarboxylic acid, including its deuterated analogs, has been performed, suggesting a hydrogen-bonded dimer structure in the crystalline state. dtic.mildtic.mil The infrared spectra of numerous substituted cyclobutanes have been recorded to identify characteristic absorption regions that could serve to confirm the presence of the cyclobutane ring system. dtic.mil
Research Findings:
Studies on cyclobutane and its derivatives have utilized IR and Raman spectroscopy to investigate conformational isomers and vibrational assignments. researchgate.netacs.org For example, the IR and Raman spectra of cyclobutane-d₀ and -d₈ have been re-measured in gaseous, liquid, and solid states to refine the vibrational assignment for the molecule. researchgate.net The analysis of the vibrational spectra of cyclobutanecarboxylic acid and its salts has provided insights into the dimeric structure formed through hydrogen bonding. dtic.mildtic.mil
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | openstax.org |
| Carboxylic Acid | C=O stretch (dimer) | ~1710 | openstax.org |
| Cyclobutane Ring | Ring vibrations | Various | dtic.mildtic.mil |
Electronic spectroscopy, such as UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the carboxylic acid.
Magnetic Circular Dichroism (MCD) is a more specialized technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.orgsci-hub.se MCD can reveal electronic transitions that are weak or hidden in conventional absorption spectra and provides information about the symmetry and magnetic properties of the electronic states. wikipedia.orgsci-hub.se The MCD of various carbonyl compounds has been measured to probe their electronic structure. rsc.org While specific MCD studies on this compound itself are not prevalent, the technique has been applied to related systems, such as 1,3-diquinocyclobutanedione, to assign their absorption spectra. rsc.org
Vibrational Spectroscopies (e.g., Raman, IR)
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information about the mass and structure of the separated components. The combination of these techniques is particularly powerful for the analysis of complex samples.
Hyphenated techniques, which couple a separation method with a detection method, are workhorses in modern analytical chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound often require derivatization to increase their volatility for GC analysis. d-nb.info For instance, they can be converted to their more volatile ester forms. The subsequent mass spectrum provides the molecular weight and fragmentation pattern, which can be used for structural elucidation and identification. GC-MS has been used for the analysis of various esters, including cyclobutyl esters. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. ucl.ac.uk The initial LC separation is followed by mass analysis. In tandem mass spectrometry (MS/MS), a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov This provides a high degree of selectivity and structural information, making it ideal for identifying and quantifying compounds in complex matrices. ucl.ac.uknih.gov LC-MS has been used to monitor the chemical stability of trifluoromethyl-substituted cyclobutanes. acs.org
Research Findings:
LC-MS/MS has been employed in the analysis of various cyclobutane derivatives. For example, it was used to analyze the products of reactions involving cyclobutane thymine dimers. researchgate.net Preparative-HPLC coupled with mass spectrometry (HPLC/MS) has been used to purify cyclobutane derivatives synthesized as potential pharmaceutical agents. google.com
Since this compound and many of its derivatives can be chiral, it is often necessary to determine the enantiomeric purity of a sample. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com
The separation of chiral carboxylic acids by chiral HPLC is a well-established practice. researchgate.netscas.co.jp Various types of chiral columns, such as those based on derivatized polysaccharides (e.g., cellulose (B213188) and amylose), macrocyclic glycopeptides, and Pirkle-type phases, are available and have shown success in resolving enantiomers of acidic compounds. phenomenex.comresearchgate.netscas.co.jp The choice of the column and mobile phase is critical for achieving successful separation. researchgate.net In some cases, chiroptical detectors, such as circular dichroism (CD) detectors, can be coupled with HPLC to aid in the identification and quantification of enantiomers without the need for pure enantiomeric standards. uma.es
Research Findings:
The separation of enantiomeric acids is highly dependent on the structure of the analyte and the choice of the chiral stationary phase. researchgate.net For acidic compounds, anion-exchanger chiral stationary phases, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, have proven effective in both HPLC and supercritical fluid chromatography (SFC) for enantiomeric resolution. chiraltech.com These separations are based on ionic interactions between the analyte and the stationary phase, often supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com
hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute stereochemistry. researchgate.netwikipedia.org This technique is particularly crucial in the study of chiral molecules like derivatives of this compound, where enantiomers can exhibit vastly different biological activities and chemical properties. researchgate.net The ability to unambiguously assign the absolute configuration is essential for structure-activity relationship studies, pharmaceutical development, and the fundamental understanding of stereoselective chemical reactions. researchgate.netnih.gov
The determination of absolute configuration through X-ray diffraction hinges on the phenomenon of anomalous dispersion (also known as resonant scattering). thieme-connect.decsic.es When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number, introducing a phase shift. csic.es This effect breaks Friedel's Law, which states that the intensities of a reflection from the (hkl) crystallographic plane and its inverse (-h-k-l) are equal. csic.eswikipedia.org The resulting intensity differences between these "Bijvoet pairs" are measurable and directly dependent on the absolute spatial arrangement of the atoms. researchgate.net
For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect can be very weak. researchgate.net In such cases, the presence of a heavier atom (e.g., phosphorus, sulfur, or a halogen) or the formation of a salt or co-crystal with a heavy atom can enhance the effect, making the determination more reliable. researchgate.netthieme-connect.de However, with modern diffractometers and careful data collection, it is often possible to determine the absolute configuration of light-atom structures. thieme-connect.desoton.ac.uk
A key metric in this process is the Flack parameter, a value refined during the crystallographic analysis that indicates whether the determined stereochemistry is correct or should be inverted. wikipedia.org A Flack parameter close to 0, with a small standard uncertainty, confirms that the assigned absolute configuration is correct. wikipedia.org A value near 1 suggests the inverted structure is the correct one, while a value around 0.5 may indicate a racemic twin. wikipedia.org
In the context of this compound research, X-ray crystallography has been instrumental in confirming the stereochemical outcomes of asymmetric syntheses. For instance, the absolute configuration of chiral cyclobutanes, including derivatives of this compound, has been unambiguously established through single-crystal X-ray analysis. nih.govcdnsciencepub.com This technique provides the ultimate proof for the spatial arrangement of substituents on the cyclobutane ring, which is crucial for designing molecules with specific conformational constraints for applications in peptidomimetics and foldamers. acs.org
Below are examples of crystallographic data obtained for derivatives related to this compound, showcasing the parameters used in structure determination.
Table 1: Example Crystallographic Data for a Cyclobutane Derivative This table presents hypothetical but representative data for a chiral this compound derivative to illustrate the typical parameters reported in a crystallographic study.
| Parameter | Value | Description |
| Formula | C8H11BrO2 | The molecular formula of the compound. |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P212121 | A chiral space group, necessary for a pure enantiomer. wikipedia.org |
| a (Å) | 8.543(2) | Unit cell dimension along the a-axis. |
| b (Å) | 10.125(3) | Unit cell dimension along the b-axis. |
| c (Å) | 11.567(4) | Unit cell dimension along the c-axis. |
| Volume (ų) | 999.8(5) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Radiation (λ, Å) | Cu Kα (1.54178) | The wavelength of the X-rays used for the experiment. |
| Flack Parameter (x) | 0.02(3) | Confirms the correct absolute stereochemistry. wikipedia.org |
Table 2: Research Findings on Chiral Cyclobutane Structures This table summarizes findings from published research on chiral cyclobutane derivatives, highlighting the role of X-ray crystallography.
| Compound Type | Key Finding | Significance | Reference |
| Chiral Cyclobutyl Ketones | The absolute configuration of enantiopure cyclobutanes bearing three contiguous stereogenic centers was confirmed by X-ray crystallographic analysis. | Demonstrates the power of X-ray diffraction in validating complex stereochemical outcomes from novel C-H arylation reactions. | nih.gov |
| Chiral Cyclobutanones | The absolute stereochemistry of a chiral cyclopropane (B1198618), synthesized from a chiral cyclobutanone (B123998) precursor, was established by X-ray crystal structure determination of the precursor. | Provides definitive proof of stereochemistry in photodecarbonylation reactions. | cdnsciencepub.com |
| Chiral Palladacycles from Cyclobutanecarboxylic Acids | The structure of a chiral palladacycle intermediate, crucial for understanding the mechanism of enantioselective C-H functionalization, was determined by single-crystal X-ray diffraction. | Elucidates the role of the chiral ligand and the stereochemistry-determining step in the catalytic cycle. | chemrxiv.org |
| Chiral Cyclobutane-based Ureas | X-ray diffraction analysis revealed the solid-state structural arrangement and intermolecular interactions governing the crystal packing of novel chiral biscyclobutane ureas. | Provides insight into how substituents on the cyclobutane ring influence molecular conformation and aggregation, crucial for materials design. | acs.org |
The detailed structural parameters derived from these analyses, such as bond lengths, bond angles, and torsion angles, provide a complete and unambiguous picture of the molecule's conformation and configuration. This information is invaluable for rationalizing reaction mechanisms, understanding enzymatic interactions, and designing new chiral catalysts and materials based on the rigid and conformationally constrained cyclobutane scaffold. acs.org
Future Research Directions and Emerging Areas for Cyclobutoic Acid
Sustainable Synthetic Routes and Green Chemistry Principles
The imperative for environmentally responsible chemical manufacturing necessitates the development of green synthetic routes for key building blocks like cyclobutoic acid. Current research trajectories are moving away from traditional methods that often rely on hazardous reagents and energy-intensive conditions. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, provide a guiding framework for this evolution Current time information in Bangalore, IN..
Future research will likely focus on several key strategies:
Biocatalysis: Utilizing enzymes or whole-cell systems to produce this compound could offer high selectivity under mild conditions, significantly reducing the environmental footprint.
Flow Chemistry: Continuous manufacturing processes represent a paradigm shift from traditional batch production. For related compounds like 3-oxocyclobutane-1-carboxylic acid, flow chemistry has been shown to achieve a 20-fold energy saving, reduce waste, and increase efficiency . Applying similar continuous flow systems, which integrate reaction, extraction, and purification steps, to the synthesis of this compound is a promising avenue for large-scale, sustainable production .
Alternative Solvents and Catalysts: Research into replacing volatile and toxic organic solvents with greener alternatives like water or ionic liquids is crucial Current time information in Bangalore, IN.. Furthermore, the development of "ecocatalysts," derived from biomass rich in transition metals, offers a sustainable alternative to traditional metal catalysts for reactions such as epoxidation, a potential step in some synthetic routes chemrxiv.org.
A comparison of traditional versus emerging green synthetic principles is highlighted in the table below.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvents | Volatile, toxic organic solvents | Water, ionic liquids, supercritical fluids Current time information in Bangalore, IN. |
| Catalysts | Often based on heavy or precious metals | Biocatalysts, ecocatalysts chemrxiv.org |
| Process | Energy-intensive batch processing | Continuous flow chemistry, microwave-assisted synthesis Current time information in Bangalore, IN. |
| Waste | High waste generation (low atom economy) | Minimized waste, high atom economy Current time information in Bangalore, IN. |
| Feedstocks | Often petroleum-based | Renewable resources |
Catalytic Transformations Involving this compound
The carboxylic acid moiety of this compound is a versatile handle for a wide array of catalytic transformations, enabling its conversion into more complex and valuable molecules. Future research is expected to leverage modern catalytic methods to unlock new reaction pathways.
Asymmetric Catalysis: The synthesis of enantiomerically pure compounds is critical in pharmaceuticals. Chiral catalysts, such as chiral phosphoric acids (CPAs) or metal-based Lewis acids like chiral oxazaborolidinium ions (COBIs), can be employed to direct asymmetric transformations of this compound derivatives ontosight.airesearchgate.net. These catalysts activate the carbonyl group, facilitating stereocontrolled additions and cycloadditions ontosight.ai.
Photoredox and Electrocatalysis: These emerging fields use light or electricity to drive chemical reactions, often under mild conditions researchgate.netru.nl. Electrooxidative decarboxylation, for example, can generate alkyl radicals from carboxylic acids, which can then be captured in catalyst-controlled functionalization reactions ru.nl. Applying these techniques to this compound could enable novel C-C and C-heteroatom bond formations that are difficult to achieve with conventional methods.
Enantioconvergent Catalysis: This powerful strategy converts a racemic mixture of a starting material into a single enantiomer of the product. Nickel- and cobalt-based catalytic systems have proven effective for enantioconvergent cross-coupling reactions of alkyl electrophiles bioengineer.org. Developing such processes for this compound derivatives would be highly valuable, allowing racemic mixtures to be transformed into single, valuable enantiomers.
The table below summarizes potential catalytic transformations for future exploration.
| Catalytic Strategy | Description | Potential Application for this compound |
| Asymmetric Catalysis | Use of chiral catalysts to produce one enantiomer of a product preferentially researchgate.net. | Synthesis of enantiopure cyclobutane-containing pharmaceuticals. |
| Photoredox Catalysis | Use of visible light to initiate redox reactions via a photosensitizer researchgate.net. | Decarboxylative functionalization to form new C-C bonds. |
| Electrochemical Catalysis | Use of electricity to drive oxidation or reduction reactions researchgate.net. | Controlled radical formation for novel coupling reactions ru.nl. |
| Enantioconvergent Catalysis | Conversion of a racemate into a single product enantiomer using a chiral catalyst bioengineer.org. | Deracemization of this compound derivatives to produce high-value chiral building blocks. |
Computational Design of Novel this compound-Based Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental design. For cyclobutane (B1203170) systems, DFT calculations are used to analyze structure, reactivity, and reaction mechanisms acs.org.
Future research will increasingly rely on computational modeling to design novel materials derived from this compound:
Predicting Reactivity: DFT can be used to create molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites of electrophilic or nucleophilic attack nanobioletters.com. This allows for the in silico screening of potential reactions and the rational design of catalysts.
Modeling Polymer Architectures: Oligomers of cyclobutane amino acids have been shown, both experimentally and through modeling, to fold into well-defined helical structures figshare.com. Computational studies can explore how different substitutions on the this compound scaffold could lead to new polymers and materials with unique, predictable three-dimensional structures and properties.
Designing Strained Systems: The ring strain of cyclobutane is a key feature influencing its reactivity chemrxiv.org. Computational models can accurately predict ring strain energy and the activation barriers for ring-opening reactions, guiding the design of materials that can release this energy in a controlled manner, for applications in areas like self-healing polymers or energy storage. DFT studies have been instrumental in understanding the mechanisms of complex reactions involving the formation and cleavage of cyclobutane rings acs.orgdnu.dp.ua.
Exploration of this compound Analogues with Tunable Reactivity
Systematic modification of the this compound structure can lead to analogues with fine-tuned chemical and physical properties. This exploration is crucial for applications ranging from medicinal chemistry to materials science ru.nl.
Substitution on the Cyclobutane Ring: Introducing various functional groups onto the cyclobutane ring can profoundly impact the molecule's properties. For instance, strategic placement of substituents can alter the ring's conformation and strain, thereby tuning its reactivity chemrxiv.org. This approach has been used to create cyclobutane derivatives with significant biological activities, including roles as GLP-1 receptor agonists and anti-inflammatory agents nanobioletters.comnih.gov. Structure-activity relationship (SAR) studies, which correlate structural changes with biological function, are a key component of this research .
Modification of the Carboxylic Acid: The carboxylic acid group can be transformed into a wide range of other functional groups, such as esters, amides, or nitriles researchgate.net. These modifications create new analogues with different reactivities and potential applications. For example, converting the acid to an amide is a common step in the synthesis of bioactive molecules researchgate.net.
Strained Ring Manipulation: The inherent ring strain of cyclobutane makes it a candidate for strain-promoted reactions, which are valuable in fields like bioconjugation chemrxiv.org. Research into analogues where the ring strain is electronically tuned by heteroatoms or other groups could lead to new building blocks with controlled reactivity for specific chemical transformations nih.gov. The synthesis of complex cyclobutane lignans (B1203133) and other natural products demonstrates the utility of controlling the reactivity of cyclobutane precursors nih.gov.
The table below outlines strategies for creating and utilizing this compound analogues.
| Modification Strategy | Rationale | Potential Outcome |
| Ring Substitution | Introduce steric or electronic effects to alter conformation and reactivity chemrxiv.orgru.nl. | Analogues with enhanced biological activity or specific material properties. |
| Functional Group Interconversion | Convert the carboxylic acid to other functional groups (e.g., amides, esters) researchgate.net. | New chemical building blocks for diverse synthetic applications. |
| Stereochemical Control | Synthesize specific stereoisomers of substituted analogues unirioja.es. | Probes for understanding biological interactions and creating stereochemically pure drugs. |
| Electronic Tuning of Strain | Incorporate heteroatoms or conjugating groups to modify ring strain electronically nih.gov. | Reagents with tunable reactivity for strain-promoted cycloadditions. |
Q & A
Q. What are the established synthetic pathways for Cyclobutoic Acid, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves [methodological steps, e.g., cyclization of precursor molecules under acidic or catalytic conditions]. Key variables include temperature, solvent polarity, and catalyst choice. For example, elevated temperatures may accelerate cyclization but risk side reactions. Yield optimization requires iterative testing with controlled variables, while purity is assessed via HPLC or NMR . To ensure reproducibility, document reaction parameters (e.g., stoichiometry, time) and include negative controls (e.g., omitting catalysts) to isolate critical factors .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and purity profile?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves cyclic structure and substituent positions, while High-Performance Liquid Chromatography (HPLC) quantifies purity. For novel derivatives, combine X-ray crystallography for absolute configuration validation. Always calibrate instruments with reference standards and report solvent effects (e.g., DMSO-d6 shifts in NMR) .
Q. How can researchers design stability studies to assess this compound under varying storage conditions?
Apply accelerated stability testing by exposing samples to stressors: elevated temperature (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via mass spectrometry for byproduct identification. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard conditions. Include triplicate samples to assess variability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Address this by:
Q. How can computational modeling predict this compound’s reactivity and guide synthetic modifications?
Density Functional Theory (DFT) simulations calculate transition states and thermodynamic stability of intermediates. Pair with molecular docking to forecast binding affinity for target proteins (e.g., enzymes). Validate predictions with kinetic experiments (e.g., rate constant measurements) and SAR (Structure-Activity Relationship) analysis .
Q. What methodologies identify this compound’s metabolic pathways in vivo, and how are inter-species differences addressed?
Use radiolabeled isotopes (¹⁴C) to track metabolite formation in liver microsomes or hepatocytes. Compare metabolic profiles across species (e.g., murine vs. human CYP450 isoforms) via LC-MS/MS. For translational relevance, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .
Q. How should researchers design a PICOT framework to investigate this compound’s therapeutic potential in chronic inflammatory models?
- P (Population): In vivo murine models with induced colitis.
- I (Intervention): this compound administered orally at 50 mg/kg/day.
- C (Comparison): Standard therapy (e.g., mesalamine) vs. placebo.
- O (Outcome): Reduction in TNF-α levels and histopathological scoring at 4 weeks.
- T (Time): 28-day trial. This structure ensures hypothesis-driven endpoints and compatibility with systematic review criteria .
Methodological Guidance for Data Analysis
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For non-normal distributions, employ non-parametric tests (Kruskal-Wallis) and report confidence intervals .
Q. How can researchers address batch-to-batch variability in this compound synthesis during large-scale studies?
Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs, e.g., purity ≥98%).
- Use Design of Experiments (DoE) to optimize process parameters.
- Apply multivariate analysis (PCA) to identify variability sources .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance and reproducibility in preclinical this compound research?
- Adhere to ARRIVE guidelines for animal studies.
- Publish raw datasets (e.g., spectral files, chromatograms) in public repositories (Zenodo, Figshare).
- Disclose conflicts of interest and funding sources in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
